5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole
Description
5-Chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole is a halogenated benzodiazole derivative characterized by a fused benzene ring with two nitrogen atoms at the 1,3-positions. Key structural features include:
- Trifluoromethyl groups at positions 2 and 6, enhancing lipophilicity and resistance to enzymatic degradation.
This compound’s unique electronic profile and steric bulk make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science.
Properties
IUPAC Name |
5-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2/c10-4-2-6-5(1-3(4)8(11,12)13)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOJSIVIOZWJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,6-dichloro-4-(trifluoromethyl)aniline with a suitable diazotizing agent. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and a base, such as sodium nitrite, to facilitate the formation of the diazole ring.
Industrial Production Methods
Industrial production of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and reactivity with biological molecules. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Analogues in the Benzodiazole Family
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole
- Substituents : Fluoropentyl chain (position 1) and naphthoyl group (position 2).
- Key Differences :
- The fluoropentyl chain increases hydrophobicity compared to the trifluoromethyl groups in the target compound.
- The naphthoyl group enables π-π stacking interactions, unlike the chloro/trifluoromethyl substituents, which prioritize steric hindrance.
- Implications : Higher membrane permeability but reduced metabolic stability compared to the target compound.
1-[(4-Fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide
- Core Structure : Indazole (benzodiazole isomer) with fluorobenzyl and adamantyl groups.
- Fluorine’s smaller size vs. chlorine may alter binding kinetics.
- Implications : Enhanced selectivity in enzyme inhibition but lower electronic withdrawal compared to the chloro-trifluoromethyl combination.
Substituent Effects: Trifluoromethyl and Chlorine in Heterocycles
1-Aryltriazole Acids (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- Activity : Demonstrated antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells).
- Comparison :
- The trifluoromethyl group enhances lipophilicity and bioavailability, similar to its role in the target benzodiazole.
- Chlorine’s position (para in triazole vs. meta in benzodiazole) may influence steric interactions with target proteins.
Pyridine-2,6-bis(carboximidhydrazide)
- Core Structure : Pyridine with trifluoromethyl-triazole ligands.
- Key Differences: Pyridine’s aromaticity and nitrogen orientation differ from benzodiazole, affecting coordination chemistry.
Antitumor Activity (Triazole vs. Benzodiazole Derivatives)
- Trends : Trifluoromethyl and chloro groups correlate with improved growth inhibition in triazoles, suggesting analogous effects in benzodiazoles.
Biological Activity
5-Chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole (CAS No. 171809-86-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core with two trifluoromethyl groups and a chlorine substituent. The structural formula can be represented as follows:
This unique structure contributes to its biological activity by influencing its interactions with various biological targets.
Antiparasitic Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant antiparasitic properties. For instance, a related compound, 2-(trifluoromethyl)-1H-benzimidazole, demonstrated potent activity against Trichomonas vaginalis, being 14 times more effective than albendazole . Although specific data on 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole is limited, the structural similarities suggest potential antiparasitic efficacy.
Anticancer Properties
A study focused on the inhibition of the BCL6 protein—a known target in diffuse large B-cell lymphoma—identified several benzimidazole derivatives as effective inhibitors. Although the specific role of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole was not highlighted, the research emphasizes the importance of similar compounds in cancer treatment strategies .
The mechanisms through which 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole exerts its biological effects may involve:
- Protein Interaction Modulation : Compounds with similar structures have been shown to disrupt protein-protein interactions critical for cancer cell survival.
- Enzyme Inhibition : The presence of trifluoromethyl groups can enhance lipophilicity and binding affinity to enzyme active sites.
Synthesis and Evaluation
A study synthesized various derivatives of benzodiazoles and evaluated their biological activities against protozoa. The findings indicated that certain structural modifications could lead to enhanced potency against Giardia intestinalis and Plasmodium falciparum, suggesting that similar modifications in 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole could yield promising results .
Structure-Activity Relationship (SAR)
Table 1 summarizes key findings from SAR studies involving related compounds:
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| Compound 4 | <1 | Antiprotozoal | |
| CCT369260 | ~10 | BCL6 Degradation | |
| CCT365386 | Improved | Binding Affinity |
These studies underscore the potential for further exploration of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
